molecular formula C7H12O3 B081161 3-Acetoxy-3-methyl-2-butanone CAS No. 10235-71-9

3-Acetoxy-3-methyl-2-butanone

Cat. No. B081161
CAS RN: 10235-71-9
M. Wt: 144.17 g/mol
InChI Key: GLJOZIJFBJYYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetoxy-3-methyl-2-butanone, also known as 2-butanone, 3-acetoxy-3-methyl-, is a chemical compound with the formula C7H12O3 . It has a molecular weight of 144.1684 . This compound is also available as a 2D Mol file or as a computed 3D SD file .


Molecular Structure Analysis

The IUPAC Standard InChI for 3-Acetoxy-3-methyl-2-butanone is InChI=1S/C7H12O3/c1-5(8)7(3,4)10-6(2)9/h1-4H3 . The 3D structure of this compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Acetoxy-3-methyl-2-butanone include a normal boiling temperature, critical temperature, and critical pressure . It also has a specific density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, and refractive index . The compound also has specific viscosity and thermal conductivity .

Scientific Research Applications

  • Biocatalysis for Acetoin Production : A study demonstrated the use of engineered Bacillus subtilis as a whole-cell biocatalyst to efficiently convert 2,3-butanediol to acetoin, an important food spice and bio-based chemical. This process involved an NAD+ regeneration system, achieving high acetoin productivity (Bao et al., 2014).

  • Characterization of Material Surfaces : Research in 1991 utilized 2-methyl-3-butyn-2-ol for characterizing acid-base properties of material surfaces, where production of 3-hydroxy-3-methyl-2-butanone was indicative of amphoteric catalysts possessing acid-base ion pairs (Lauron-Pernot et al., 1991).

  • Enzymatic Synthesis of Acetoin : Another study explored the enzymatic route for producing enantioselective acetoin from meso-2,3-butanediol using a specific alcohol dehydrogenase, demonstrating its potential in cosmetic and chemical synthesis applications (Kochius et al., 2014).

  • Atmospheric Chemistry : Research on the kinetics and mechanism of the tropospheric reaction of 3-hydroxy-3-methyl-2-butanone with Cl atoms provided insights into atmospheric chemistry, particularly regarding the reactivity of this compound with atmospheric oxidants (Sleiman et al., 2014).

  • Electro-Optic Applications : A study highlighted the synthesis of α-hydroxy methyl ketones, including 3-hydroxy-3-methyl-2-butanone, as precursors to electro-optic acceptors used in nonlinear optical chromophores (He et al., 2002).

  • Enzymatic Reaction for Acetoin Synthesis : A cell-free cascade enzymatic reaction was developed for synthesizing acetoin from pyruvate, demonstrating an efficient bio-based method for producing this chemical (Jia et al., 2017).

Safety and Hazards

3-Acetoxy-3-methyl-2-butanone is a combustible liquid . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking . It is recommended to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

(2-methyl-3-oxobutan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(8)7(3,4)10-6(2)9/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJOZIJFBJYYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50496419
Record name 2-Methyl-3-oxobutan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-3-methyl-2-butanone

CAS RN

10235-71-9
Record name 2-Methyl-3-oxobutan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-hydroxy-3-methyl-2-butanone (10.75 ml, 100 mmol) and triethylamine (21 ml, 150 mmol) in dichloromethane (125 ml) was treated with acetic anhydride (11.8 ml, 125 mmol) then with 4-dimethylaminopyridine (610 mg, 5 mmol) and the reaction was stirred at ambient temperature for 14 h. Methanol (10 ml) was added and stirring continued for 30 min before concentrating the reaction in vacuo. The residue was dissolved in ether (300 ml) and washed with 0.5N hydrochloric acid (2×300 ml), water, saturated aqueous sodium hydrogencarbonate, dried over anhydrous magnesium sulfate, filtered and evaporated to dryness to afford acetic acid 1,1-dimethyl-2-oxopropyl ester as a yellow liquid (13.5 g, 94%): δH (400 MHz, CDCl3) 1.46 (6H, s), 2.09 (3H, s), 2.12 (3H, s).
Quantity
10.75 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
610 mg
Type
catalyst
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mechanically stirred 3 l round-bottomed flask under an atmosphere of nitrogen was charged with 3-hydroxy-3-methyl-2-butanone (100.0 g, 979 mmol) and CH2Cl2 (900 ml). A solution of acetic anhydride (92.4 ml, 979 mmol) and CH2Cl2 (50 ml) was added over 10 min and the resulting solution was cooled to 10° C. DMAP (5.98 g, 49 mmol) was added in one portion followed by Et3N (205 ml, 1.47 mol) over 50 min while maintaining an internal temperature below 16° C. After the addition, the mixture was aged for 16 h at room temperature. The resulting solution was poured onto MeOH (200 ml) and after 15 min 2N HCl (400 ml) was added. The phases were separated and the organic phase was washed with water (500 ml) then saturated NaHCO3 (500 ml) then dried over Na2SO4. The solvent was removed under diminished pressure to provide 3-acetoxy-3-methyl-2-butanone as a golden oil (132.5 g): 1H NMR (CDCl3, 400 MHz) δ 2.12 (3H, s), 2.09 (3H, s), 1.47 (6H, s); 13C NMR (CDCl3, 100.61 MHz) δ 206.6, 170.2, 83.5, 23.4, 23.2, 21.0.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
92.4 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
205 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
Quantity
5.98 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetoxy-3-methyl-2-butanone
Reactant of Route 2
Reactant of Route 2
3-Acetoxy-3-methyl-2-butanone
Reactant of Route 3
Reactant of Route 3
3-Acetoxy-3-methyl-2-butanone
Reactant of Route 4
Reactant of Route 4
3-Acetoxy-3-methyl-2-butanone
Reactant of Route 5
Reactant of Route 5
3-Acetoxy-3-methyl-2-butanone
Reactant of Route 6
Reactant of Route 6
3-Acetoxy-3-methyl-2-butanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.